4,4-Difluorocyclohexanecarboxylic acid
Overview
Description
4,4-Difluorocyclohexanecarboxylic acid is a chemical compound with the molecular formula C7H10F2O2 . It is a di-substituted cyclohexane carboxylic acid used in the synthesis of macrolide antibiotics .
Molecular Structure Analysis
The molecular structure of 4,4-Difluorocyclohexanecarboxylic acid consists of a cyclohexane ring with two fluorine atoms attached at the 4th carbon atom and a carboxylic acid group attached at the 1st carbon atom . The average mass of the molecule is 164.150 Da .Physical And Chemical Properties Analysis
4,4-Difluorocyclohexanecarboxylic acid is a solid at 20 degrees Celsius . It has a melting point range of 105.0 to 109.0 degrees Celsius .Scientific Research Applications
1. Building Block for Drug Discovery
4,4-Difluorocyclohexanecarboxylic acid has been identified as a promising building block in drug discovery. Its fluorinated structure is analogous to pharmacologically relevant aminocyclohexanecarboxylic acids. This compound has shown significant impact on conformation, lipophilicity, acidity, and fluorescent properties, making it a valuable compound in medicinal chemistry (Mykhailiuk et al., 2013).
2. Catalysis in Synthesis Processes
In a study focusing on catalysis, 4,4-Difluorocyclohexanecarboxylic acid was involved in the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This highlights its role in facilitating complex organic reactions, contributing to the efficient production of high-yield products in synthetic chemistry (Goli-Jolodar et al., 2016).
3. Crystal Engineering and Supramolecular Chemistry
The compound plays a role in crystal engineering and supramolecular chemistry. It has been used in cocrystals formation with di- and tricarboxylic acids, demonstrating the ability to form various structural motifs like tapes and layered structures. These findings are important for the development of new materials with specific properties (Bhogala et al., 2005).
4. Development of Fluorescent Probes
4,4-Difluorocyclohexanecarboxylic acid has shown potential in the development of fluorescent probes. Its incorporation into certain compounds enhances acidic and fluorescence properties, making it useful in biochemical and clinical studies. This application is particularly relevant for the detection and analysis of biological substances (Lytvyn et al., 2016).
5. Environmental Degradation Studies
In environmental science, derivatives of 4,4-Difluorocyclohexanecarboxylic acid have been studied for their degradation pathways. Understanding the environmental fate of such compounds is crucial for assessing their ecological impact and for the development of strategies to mitigate pollution (Ellis et al., 2004).
6. Polymer Science Applications
The compound has applications in polymer science, where it contributes to the synthesis of novel materials with specific properties like solubility, mechanical strength, and dielectric constants. This is particularly important for the development of advanced materials in microelectronics and other high-tech applications (Li et al., 2009).
Safety And Hazards
4,4-Difluorocyclohexanecarboxylic acid is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4,4-difluorocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIUDFLDFSIXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381285 | |
Record name | 4,4-Difluorocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluorocyclohexanecarboxylic acid | |
CAS RN |
122665-97-8 | |
Record name | 4,4-Difluorocyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122665-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluorocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-difluorocyclohexane-1-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS523UUG56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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